molecular formula C9H7ClO4 B8664651 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

Cat. No.: B8664651
M. Wt: 214.60 g/mol
InChI Key: JMIKCDZBVNZHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is an organic compound with the molecular formula C9H7ClO4 It belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H7ClO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12)

InChI Key

JMIKCDZBVNZHGZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid typically involves cyclization reactions. One common method is the reaction of acetyl chloride with methyl cyclopropene aldehyde under appropriate conditions to form the desired benzodioxine structure . Another method involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and oxidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzodioxines.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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